N~1~-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide
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Overview
Description
N~1~-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is a complex organic compound with a molecular formula of C22H21NO4S. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a sulfonyl group attached to another phenyl ring, and a benzamide core structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated benzamide with a suitable reagent to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions such as acidic or basic environments, along with catalysts like palladium, can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N~1~-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N1-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-methylbenzyl)benzamide
- 4-Methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
Uniqueness
N~1~-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-16-6-12-21(13-7-16)28(25,26)15-17-4-3-5-18(14-17)22(24)23-19-8-10-20(27-2)11-9-19/h3-14H,15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQDRUUTQUDGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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